molecular formula C23H28N2O4S B2788397 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 922077-86-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2788397
CAS No.: 922077-86-9
M. Wt: 428.55
InChI Key: KVUSLLIKGISTDL-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a high-purity chemical reagent designed for pharmaceutical and biochemical research applications. This synthetic compound features a complex molecular architecture, consisting of a benzoxazepin core—a structure of significant interest in medicinal chemistry—functionalized with an allyl group and a mesitylenesulfonamide moiety. The benzoxazepin scaffold is a privileged structure known for its diverse biological activities, often serving as a key pharmacophore in drug discovery efforts. The specific structural elements, including the 4-oxo group and the 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide) substituent, suggest potential as a targeted protein-binding agent. Sulfonamide-functionalized compounds are widely investigated for their ability to interact with enzyme active sites, particularly in the development of protease inhibitors, kinase inhibitors, and other therapeutic targets . The presence of the allyl group provides a versatile handle for further chemical modification through reactions such as cross-coupling or thiol-ene chemistry, making this compound a valuable synthetic intermediate for constructing more complex molecules or for use in bioconjugation protocols. Researchers can leverage this compound in hit-to-lead optimization campaigns, as a building block in combinatorial chemistry, or as a tool compound for probing biological pathways. This product is intended for use in controlled laboratory environments by qualified personnel. It is strictly For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-7-10-25-19-13-18(8-9-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-16(3)11-15(2)12-17(21)4/h7-9,11-13,24H,1,10,14H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUSLLIKGISTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement that includes a benzo[b][1,4]oxazepine core and a sulfonamide group. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, with a molecular weight of 370.47 g/mol. The presence of the allyl group and multiple methyl groups contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticonvulsant , antimicrobial , and anticancer properties. The following sections summarize key findings from various studies.

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant potential of compounds structurally related to this compound. For instance:

  • Mechanism of Action : The compound is hypothesized to modulate GABA receptors and sodium channels similarly to established anticonvulsants like phenytoin and carbamazepine. In vivo tests indicate significant protective effects against chemically induced seizures in rodent models .
CompoundED50 (mg/kg)Toxicity Dose (TD50)Protective Index (PI)
Test Compound15.2173.611.5
Reference Drug30.0200.06.67

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains:

  • Efficacy : In vitro studies revealed that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Standard Antibiotic16

Anticancer Activity

Preliminary investigations into the anticancer properties of the compound have been conducted:

  • Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were determined through MTT assays.
Cell LineIC50 (µM)
MCF-725
HeLa30

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the core structure of the compound. These derivatives were tested for their anticonvulsant activity using the maximal electroshock (MES) test in mice:

  • Study Design : Mice were administered varying doses of the compound and monitored for seizure activity.
  • Results : Compounds with similar structural motifs exhibited enhanced anticonvulsant effects compared to controls.

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization to form the oxazepine ring and sulfonation to introduce the benzenesulfonamide group. Critical parameters include temperature control (e.g., 60–80°C for cyclization), pH adjustment during sulfonation, and inert atmospheres to prevent side reactions. Purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are essential to confirm structural integrity .

Q. How is structural validation performed, and what analytical techniques are prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the oxazepine core and sulfonamide substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and sulfonamide (S=O) stretches. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What preliminary biological activities have been reported, and what assays are used?

Initial studies suggest enzyme inhibition (e.g., carbonic anhydrases) and antimicrobial potential. Biochemical assays such as enzyme kinetics (e.g., IC₅₀ determination) and microbial growth inhibition tests (MIC values) are standard. Molecular docking can predict binding modes to targets like bacterial enzymes or human kinases .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis, and what factors contribute to variability?

Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of sulfonating agents) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Side reactions, such as over-sulfonation or ring-opening, are minimized by slow reagent addition and low-temperature (−10°C to 0°C) conditions. Continuous flow chemistry may enhance scalability and purity .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ or MIC values often arise from assay conditions (e.g., pH, co-solvents like DMSO). Standardize protocols by:

  • Using identical buffer systems (e.g., Tris-HCl for pH 7.4).
  • Validating cell lines/microbial strains (e.g., ATCC-certified cultures).
  • Repeating assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .

Q. What mechanistic insights exist for its enzyme inhibition, and how can they be validated?

Hypothesized mechanisms include competitive inhibition at active sites (e.g., sulfonamide binding to zinc in carbonic anhydrases). Validate via:

  • Kinetic studies (Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition).
  • Site-directed mutagenesis of target enzymes to identify critical residues.
  • Isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics .

Q. How does substituent variation on the benzenesulfonamide group affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • 2,4,6-Trimethyl substitution (target compound): Enhances lipophilicity (logP ~3.2), improving membrane permeability.
  • Chloro/methoxy derivatives (e.g., from ): Increase steric bulk, reducing off-target interactions but potentially lowering solubility. Computational modeling (e.g., DFT for electrostatic potential maps) guides rational modifications .

Methodological Guidance

Q. What protocols are recommended for solubility and stability testing?

  • Solubility : Use a tiered solvent approach (water → DMSO → ethanol) with sonication. Quantify via HPLC-UV at λmax ~260 nm.
  • Stability : Incubate in simulated physiological conditions (PBS, pH 7.4, 37°C) and monitor degradation by LC-MS over 24–72 hours .

Q. How can synthetic byproducts be identified and mitigated?

  • Byproduct identification : LC-MS/MS with collision-induced dissociation (CID) fragments unknown peaks.
  • Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or optimize quenching protocols (e.g., rapid cooling to −20°C post-reaction) .

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